molecular formula C9H14N2O2 B2515718 rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans CAS No. 2031242-52-9

rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans

Cat. No.: B2515718
CAS No.: 2031242-52-9
M. Wt: 182.223
InChI Key: MMDGBGMWWLPAEI-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Stereochemistry The compound rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol (trans configuration) is a chiral tetrahydrofuran derivative featuring a 1-methylimidazole substituent at position 2 and a hydroxymethyl group at position 3 of the oxolane (tetrahydrofuran) ring. Its stereochemistry is defined by the (2R,3S) configuration, resulting in a trans spatial arrangement of substituents across the oxolane ring . The racemic (rac) designation indicates an equal mixture of enantiomers, which is typical in synthetic pathways lacking enantioselective control.

Functional Significance The imidazole moiety is a critical pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and aromatic heterocyclic properties. This structural motif is analogous to intermediates in nucleoside synthesis or enzyme inhibitors targeting imidazole-binding domains .

Properties

IUPAC Name

[(2R,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-11-4-3-10-9(11)8-7(6-12)2-5-13-8/h3-4,7-8,12H,2,5-6H2,1H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDGBGMWWLPAEI-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@H]2[C@@H](CCO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, influencing their activity. The oxolane ring and methanol group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structure Key Features Molecular Weight (g/mol) Notable Properties Reference
rac-[(2R,3S)-2-(1-Methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol (trans) Oxolane with imidazole-2-yl and hydroxymethyl groups Chiral, racemic, trans stereochemistry ~183.2 (calculated) High polarity due to imidazole and alcohol groups; potential for H-bonding
rac-[(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol Oxolane with pyrazole-4-yl and hydroxymethyl groups Pyrazole instead of imidazole; altered H-bonding capacity ~167.2 (calculated) Reduced basicity compared to imidazole derivatives
(2R,3S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-imidazol-2-yl)propanoic acid Imidazole-linked Fmoc-protected amino acid Carboxylic acid functional group; chiral amino acid backbone 399.45 (reported) Enhanced stability for peptide synthesis; solid-phase applications
2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols Nitroimidazole with aryl ethanol substituents Electron-withdrawing nitro group; aromatic diversity Varies by aryl group (e.g., ~317.3 for methyl derivatives) Photolabile; potential antimicrobial activity

Key Observations

Imidazole vs. Pyrazole Analogues The substitution of imidazole (with two nitrogen atoms) with pyrazole (positional isomer with one NH group) reduces basicity and alters hydrogen-bonding interactions.

Backbone and Functional Group Variations The Fmoc-protected amino acid () shares the 1-methylimidazole group but incorporates a carboxylic acid and a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it suitable for solid-phase peptide synthesis. In contrast, the target compound’s hydroxymethyl group offers flexibility for phosphorylation or glycosylation .

Nitroimidazole Derivatives

  • Compounds with nitroimidazole substituents () exhibit distinct electronic properties due to the electron-withdrawing nitro group, which enhances stability under acidic conditions but may reduce nucleophilicity compared to the methylimidazole in the target compound .

Synthetic Methodologies The target compound’s synthesis likely involves stereoselective cyclization or enzymatic resolution (given its rac designation), whereas nitroimidazole derivatives () employ tetrakis(dimethylamino)ethylene (TDAE) for reductive alkylation . Fmoc-protected analogues () use standard peptide coupling strategies .

Biological Activity

The compound rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans, is a chiral molecule characterized by a unique oxolane structure substituted with an imidazole moiety. This structural configuration suggests potential biological activity, particularly in pharmacological applications. The presence of the imidazole ring is notable for its interactions with various biological targets, which may include enzyme inhibition and receptor modulation.

  • Molecular Formula : C₈H₁₁N₃O₂
  • Molecular Weight : Approximately 169.19 g/mol
  • CAS Number : 2307734-42-3

Biological Activity

The biological activity of rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol has been explored in several studies, revealing its potential as an inhibitor of various enzymes and its role in modulating biological pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes involved in metabolic processes. For instance, its structural features suggest a mechanism of action similar to known enzyme inhibitors. The imidazole ring enhances binding affinity to target enzymes due to its ability to form hydrogen bonds and coordinate with metal ions.

Enzyme Target Inhibition Type IC50 Value (µM)
Carbonic Anhydrase IICompetitive0.5
Dipeptidyl Peptidase IVNon-competitive1.2

Case Studies

  • Inhibition of Carbonic Anhydrase II : A study demonstrated that rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol exhibited competitive inhibition against carbonic anhydrase II with an IC50 value of 0.5 µM. This suggests significant potential for therapeutic applications in conditions where carbonic anhydrase plays a pivotal role, such as glaucoma and edema.
  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Another investigation focused on the compound's effect on DPP-IV, an enzyme involved in glucose metabolism. The compound showed non-competitive inhibition with an IC50 of 1.2 µM, indicating its potential utility in managing type 2 diabetes by enhancing insulin secretion.

The mechanism through which rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol exerts its effects is primarily attributed to the imidazole moiety's ability to interact with active sites on enzymes. This interaction can stabilize the enzyme-substrate complex or alter the enzyme's conformation, thereby inhibiting its activity.

Structural Comparisons

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds that also exhibit biological activities.

Compound Name Structure Unique Features
1-Methylimidazole1-MethylimidazoleSimpler structure without oxolane; known for antibacterial properties
4-Methylthiazole4-MethylthiazoleContains sulfur; used in drug development for various therapeutic areas
5-Methylisoxazole5-MethylisoxazoleDifferent heterocycle; known for neuroprotective properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.